molecular formula C9H18N2 B596235 N-[(Piperidin-4-yl)methyl]cyclopropanamine CAS No. 1225472-72-9

N-[(Piperidin-4-yl)methyl]cyclopropanamine

Cat. No. B596235
CAS RN: 1225472-72-9
M. Wt: 154.257
InChI Key: NIHOSENBUUWUGW-UHFFFAOYSA-N
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Description

“N-[(Piperidin-4-yl)methyl]cyclopropanamine” is a compound that contains a piperidine ring and a cyclopropane ring. Piperidine is a six-membered ring with one nitrogen atom . Compounds containing a piperidine ring are important in the synthesis of many pharmaceuticals . Cyclopropane is a three-membered carbon ring. The combination of these two structures could lead to interesting chemical properties and potential biological activity.


Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis and Evaluation for D2-like Receptors

Research has shown that arylcycloalkylamines, which share structural similarities with N-[(Piperidin-4-yl)methyl]cyclopropanamine, are significant in the development of antipsychotic agents. These compounds, through their arylalkyl substituents, have been demonstrated to improve the potency and selectivity of binding affinity at D2-like receptors, crucial for antipsychotic efficacy. This highlights the importance of such structures in designing compounds with potential antipsychotic properties (Sikazwe et al., 2009).

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds structurally related to this compound, specifically those involving piperidine and piperazine moieties, are explored as chemical inhibitors for cytochrome P450 (CYP) isoforms. These inhibitors are crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals by predicting metabolic pathways (Khojasteh et al., 2011).

Role in Smoking Cessation Treatments

Cannabinoid CB1 receptor antagonists, for which this compound could serve as a structural framework, have been investigated for their potential in smoking cessation. These studies underline the therapeutic potential of CB1 antagonists in addressing nicotine dependence, offering insights into the development of new treatments (Foll et al., 2008).

Piperazine Derivatives in Therapeutic Use

Piperazine and its derivatives, which are structurally related to this compound, find extensive use in various therapeutic applications ranging from antipsychotic, antidepressant, to anticancer and anti-inflammatory agents. The flexibility of the piperazine moiety in drug design signifies its importance in medicinal chemistry for creating compounds with diverse pharmacological activities (Rathi et al., 2016).

Bioactive Compounds from Piper spp.

Endophytes from Piper species have been investigated for their ability to produce secondary metabolites, including piperine and piperidine, which are of significant pharmacological interest. These studies not only provide insights into the biosynthesis of valuable bioactive compounds but also highlight the potential of using endophytes in biotechnological applications for the production of pharmaceuticals (Mitra et al., 2021).

Future Directions

The study of piperidine and cyclopropane derivatives is an active area of research, with potential applications in drug discovery and organic synthesis . “N-[(Piperidin-4-yl)methyl]cyclopropanamine” could be of interest in these areas, and further studies could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOSENBUUWUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693575
Record name N-[(Piperidin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225472-72-9
Record name N-[(Piperidin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does N-[(Piperidin-4-yl)methyl]cyclopropanamine impact leukemia cells, particularly in the context of HOXA9/MEIS1 driven AML?

A1: this compound (AW84), an irreversible inhibitor of the enzyme Lysine Specific Demethylase 1 (LSD1), demonstrates promising results in preclinical studies using a murine model of HOXA9/MEIS1 (H/M) driven AML. [, ] This type of AML is characterized by the overexpression of the Hoxa9 and Meis1 genes.

Q2: Does the efficacy of this compound vary depending on the genetic drivers of AML?

A2: While this compound (AW84) shows promising results in H/M driven AML, research suggests that its efficacy may be influenced by the specific genetic drivers of the disease. []

  1. Schenk, T. et al. LSD1 Inhibition Induces Differentiation and Reduces the Frequency of Leukemia-Initiating Cells in Hoxa9/Meis1-Induced Acute Myeloid Leukemia.
  2. Bug, G. et al. LSD1 Inhibition Leads to Differentiation in Hoxa9/Meis1- but Not in MN1-Induced Acute Myeloid Leukemia.

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